Hemicholinium 3 A-5
CAS No.: 105098-65-5
Cat. No.: VC20739798
Molecular Formula: C30H46I2N2O2
Molecular Weight: 720.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105098-65-5 |
---|---|
Molecular Formula | C30H46I2N2O2 |
Molecular Weight | 720.5 g/mol |
IUPAC Name | 2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-hydroxyethyl]phenyl]phenyl]ethanol;diiodide |
Standard InChI | InChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2 |
Standard InChI Key | XWBHHHNTKSWNRM-UHFFFAOYSA-L |
SMILES | CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-] |
Canonical SMILES | CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-] |
Chemical Properties and Structure
Molecular Characteristics
Hemicholinium 3 A-5 is formally known as 1,1'-((1,1'-Biphenyl)-4,4'-diylbis(2-hydroxy-2,1-ethanediyl))bis(1,4-dimethylpiperidinium) diiodide . The compound possesses the following chemical and physical properties:
Property | Value |
---|---|
Molecular Formula | C30H46I2N2O2 |
Molecular Weight | 720.5 g/mol |
CAS Number | 105098-65-5 |
Alternative Names | 1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(2-hydroxyethane-2,1-diyl)]bis(1,4-dimethylpiperidin-1-ium) diiodide |
The structure features a biphenyl core with two symmetrical N-methyl,4-methylpiperidinium groups connected via hydroxyethyl linkers at the 4 and 4' positions of the biphenyl . This structural arrangement is crucial for its biological activity and differentiates it from other hemicholinium derivatives.
Structural Relationship to Parent Compound
Hemicholinium 3 A-5 differs from the parent compound hemicholinium-3 (HC-3) in that it contains 4-methylpiperidine substituents instead of the morpholinium rings found in HC-3 . This structural modification significantly enhances its potency as an inhibitor of high-affinity choline transport while altering its mechanism of action from competitive to non-competitive inhibition .
Pharmacological Effects
Effects on Choline Transport
Research on Hemicholinium 3 A-5 has demonstrated its remarkable potency in inhibiting sodium-dependent high-affinity choline uptake. Studies using rat striatal synaptosomal preparations have established that A-5 is considerably more potent than the parent compound HC-3 and other analogs . The relative order of potency for choline uptake inhibition among piperidine-substituted HC-3 derivatives is as follows:
4-methylpiperidine (A-5 and CA-5) >> HC-3 >> unsubstituted piperidines (CA-1 and A-1) >> 2- or 3-methylpiperidine (A-2 and A-3) and 4-hydroxypiperidine (A-7)
Notably, the tertiary amine derivative of 4-methylpiperidine substituted HC-3 (A-4) was found to be nearly 10-fold less potent than its corresponding quaternary derivative (A-5), highlighting the importance of quaternization for optimal activity .
Effects on Acetylcholine Metabolism
Studies on neuroblastoma-glioma hybrid cells (NG108-15) have revealed that Hemicholinium 3 A-5 produces dose-dependent inhibition of high-affinity choline transport . Following 24-hour exposure to approximately the EC50 of A-5, significant decreases in choline accumulation were observed when additional inhibitor was added during the incubation period .
Furthermore, A-5 significantly decreases acetylcholine content following 24-hour exposure, indicating its profound impact on cholinergic neurotransmission . Research has shown that cells may maintain membrane integrity by decreasing turnover of phospholipids in response to A-5 exposure, suggesting adaptive mechanisms to cope with the reduction in choline availability .
Comparison with Hemicholinium-3 and Other Derivatives
Relative Potency
Comparative studies have established that Hemicholinium 3 A-5 is significantly more potent than the parent compound HC-3 and other analogs in inhibiting high-affinity choline uptake . While HC-3 inhibits sodium-dependent high-affinity choline uptake with an IC50 of 18 nM, A-5 demonstrates considerably greater potency . This enhanced potency makes A-5 particularly valuable for research applications requiring potent inhibition of choline transport.
Mechanistic Differences
A critical distinction between Hemicholinium 3 A-5 and HC-3 lies in their mechanisms of inhibition. HC-3 inhibits choline uptake competitively, directly competing with choline for binding to the transporter . In contrast, A-5 acts through a non-competitive mechanism, suggesting a different binding site or mode of interaction with the choline transporter . This mechanistic difference may contribute to the enhanced potency of A-5 and provides researchers with complementary tools for investigating choline transport processes.
Structure-Activity Relationships
The comparative analysis of various hemicholinium derivatives has yielded valuable insights into structure-activity relationships. The substitution pattern on the piperidine rings significantly influences inhibitory potency, with 4-methylpiperidine derivatives (like A-5) demonstrating optimal activity . Additionally, quaternization of the nitrogen atom enhances potency, as evidenced by the approximately 10-fold greater potency of A-5 compared to its tertiary amine counterpart A-4 .
Research Applications
In Neurobiological Research
The compound has been utilized in studies examining:
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The role of choline transport in acetylcholine synthesis
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The effects of choline deprivation on neuronal function
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The relationship between choline availability and acetylcholine release
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Adaptive responses of cholinergic neurons to choline transport inhibition
For instance, research on neuroblastoma-glioma hybrid cells (NG108-15) has employed A-5 to study the effects of choline transport inhibition on cellular choline and acetylcholine metabolism . These studies have revealed that while A-5 significantly affects acetylcholine content, cells demonstrate adaptive mechanisms to maintain essential choline-dependent functions .
Toxicological Considerations
Based on the toxicity profile of the parent compound hemicholinium-3, which has an LD50 of approximately 35 μg in mice due to its interference with cholinergic neurotransmission , Hemicholinium 3 A-5 is likely to exhibit significant toxicity. The enhanced potency of A-5 compared to HC-3 suggests potentially greater toxicity, although specific toxicological data for A-5 is limited in the available literature.
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